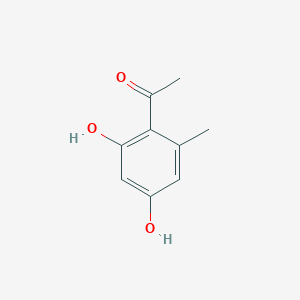![molecular formula C17H27NO3 B1616859 ethyl 4-[3-(diethylamino)propoxymethyl]benzoate CAS No. 78329-98-3](/img/structure/B1616859.png)
ethyl 4-[3-(diethylamino)propoxymethyl]benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-[3-(diethylamino)propoxymethyl]benzoate is an organic compound that belongs to the class of esters. It is characterized by the presence of an ethyl ester group attached to a benzoic acid derivative, which is further substituted with a diethylamino group. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[3-(diethylamino)propoxymethyl]benzoate typically involves the esterification of 4-hydroxybenzoic acid with ethanol in the presence of an acid catalyst. This is followed by the substitution of the hydroxyl group with a diethylamino group through a nucleophilic substitution reaction. The reaction conditions often include the use of solvents such as chloroform or methanol and temperatures ranging from 60°C to 80°C.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors with precise control over temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product. The process also involves purification steps such as distillation and recrystallization to remove impurities.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 4-[3-(diethylamino)propoxymethyl]benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the diethylamino group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and amines are employed in substitution reactions.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Alcohols.
Substitution: Various substituted benzoates.
Wissenschaftliche Forschungsanwendungen
Ethyl 4-[3-(diethylamino)propoxymethyl]benzoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as a pharmaceutical intermediate.
Industry: Utilized in the production of coatings, adhesives, and polymers.
Wirkmechanismus
The mechanism of action of ethyl 4-[3-(diethylamino)propoxymethyl]benzoate involves its interaction with specific molecular targets, such as enzymes and receptors. The diethylamino group can form hydrogen bonds and electrostatic interactions with active sites, influencing the activity of the target molecules. The ester group can undergo hydrolysis, releasing the active benzoic acid derivative, which can further interact with biological pathways.
Vergleich Mit ähnlichen Verbindungen
Ethyl 4-[3-(diethylamino)propoxymethyl]benzoate can be compared with other similar compounds, such as:
Ethyl 4-(dimethylamino)benzoate: Similar structure but with a dimethylamino group instead of a diethylamino group.
Ethyl 3-amino-4-{[3-(diethylamino)propyl]amino}benzoate: Contains an additional amino group, making it more reactive in certain biochemical assays.
Ethyl 4-(dibutylamino)benzoate: Substituted with a dibutylamino group, which affects its solubility and reactivity.
This compound stands out due to its unique combination of functional groups, which confer specific chemical and biological properties, making it valuable in various research and industrial applications.
Eigenschaften
CAS-Nummer |
78329-98-3 |
|---|---|
Molekularformel |
C17H27NO3 |
Molekulargewicht |
293.4 g/mol |
IUPAC-Name |
ethyl 4-[3-(diethylamino)propoxymethyl]benzoate |
InChI |
InChI=1S/C17H27NO3/c1-4-18(5-2)12-7-13-20-14-15-8-10-16(11-9-15)17(19)21-6-3/h8-11H,4-7,12-14H2,1-3H3 |
InChI-Schlüssel |
CDOVVMBHKJTQGY-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCCOCC1=CC=C(C=C1)C(=O)OCC |
Kanonische SMILES |
CCN(CC)CCCOCC1=CC=C(C=C1)C(=O)OCC |
| 78329-98-3 | |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![9-fluoro-11-hydroxy-10,17,17-trimethyl-2,6,7,8,11,12,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B1616787.png)







![10-methylpyrimido[4,5-b]quinoline-2,4(3H,10H)-dione](/img/structure/B1616799.png)
